An In-Depth Technical Guide to 1-Benzylazepan-4-amine Dihydrochloride (CAS 109105-51-3): A Versatile Scaffold for CNS Drug Discovery
An In-Depth Technical Guide to 1-Benzylazepan-4-amine Dihydrochloride (CAS 109105-51-3): A Versatile Scaffold for CNS Drug Discovery
Introduction: The Azepane Moiety in Modern Medicinal Chemistry
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a structurally significant scaffold in medicinal chemistry.[1] Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the larger, more flexible azepane ring system offers a unique conformational landscape.[1] This flexibility can be crucial for optimizing interactions with biological targets, making substituted azepanes valuable building blocks in the design of novel therapeutics.[1] Several approved drugs, including the antidiabetic agent Tolazamide and the antihistamine Azelastine, feature the azepane substructure, highlighting its clinical relevance.[1]
This technical guide focuses on 1-Benzylazepan-4-amine dihydrochloride, a key intermediate for the synthesis of compounds targeting the central nervous system (CNS). The strategic placement of a primary amine at the 4-position and a benzyl group on the ring nitrogen provides a versatile platform for chemical modification, enabling the exploration of a wide range of therapeutic applications. Recent research has highlighted the potential of N-benzylated azepane structures as potent inhibitors of monoamine transporters and sigma-1 (σ1) receptors, suggesting a promising avenue for the development of treatments for neuropsychiatric disorders.[2]
This document provides a comprehensive overview of the physicochemical properties, a representative synthetic protocol, analytical characterization methods, and potential applications of 1-Benzylazepan-4-amine dihydrochloride for researchers, scientists, and drug development professionals.
Physicochemical Properties
The dihydrochloride salt of 1-Benzylazepan-4-amine is a solid at room temperature. While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Value | Source/Rationale |
| CAS Number | 109105-51-3 | Registry Number |
| Molecular Formula | C₁₃H₂₂Cl₂N₂ | - |
| Molecular Weight | 277.24 g/mol | Calculated |
| Appearance | White to off-white powder | Predicted based on similar amine hydrochlorides. |
| Melting Point | >250 °C (decomposes) | Predicted. Amine dihydrochloride salts often have high melting points. |
| Solubility | Soluble in water and methanol. | Predicted based on the polar nature of the dihydrochloride salt. |
| pKa | (Predicted) Amine 1: ~9.5-10.5, Amine 2: ~7.5-8.5 | Estimated for the protonated azepane nitrogen and the exocyclic primary amine. |
Synthesis and Purification
The most direct and industrially scalable route to 1-Benzylazepan-4-amine is through the reductive amination of the corresponding ketone, 1-benzylazepan-4-one. Reductive amination is a robust and widely used method for amine synthesis, involving the reaction of a carbonyl compound with an amine source in the presence of a reducing agent.[3][4]
Representative Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination of cyclic ketones.[5][6]
Materials:
-
1-Benzylazepan-4-one (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
Procedure:
-
Imine Formation: To a solution of 1-benzylazepan-4-one in methanol, add ammonium acetate. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The use of a large excess of the ammonia source drives the equilibrium towards the imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C. Sodium cyanoborohydride is a selective reducing agent that preferentially reduces the iminium ion over the ketone starting material.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.
-
Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Benzylazepan-4-amine as an oil. The free base can be purified by vacuum distillation.
Protocol: Dihydrochloride Salt Formation
-
Dissolve the purified 1-Benzylazepan-4-amine free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or anhydrous HCl gas dissolved in a solvent) with stirring. A slight excess (>2 equivalents) of HCl is required to protonate both nitrogen atoms.
-
The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Benzylazepan-4-amine dihydrochloride as a powder.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. Below are the predicted spectral data based on the structure of 1-Benzylazepan-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ protons around 3.5-3.7 ppm). The protons on the azepane ring will appear as a series of complex multiplets in the aliphatic region (approximately 1.5-3.0 ppm). The proton at the 4-position (CH-NH₂) will likely be a multiplet around 2.8-3.2 ppm. The amine protons (NH₂) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the benzyl group (127-140 ppm). The benzylic carbon (CH₂) is expected around 60-65 ppm. The carbons of the azepane ring will resonate in the aliphatic region (25-60 ppm), with the carbon bearing the amino group (C4) appearing around 45-55 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 205.17, corresponding to the free base (C₁₃H₂₀N₂). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands:
-
N-H stretch: A broad to medium absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
N-H bend: A band around 1600 cm⁻¹.
Potential Applications in Drug Development
The structural features of 1-Benzylazepan-4-amine dihydrochloride make it a valuable starting point for the development of compounds targeting CNS disorders. The primary amine serves as a handle for further derivatization, allowing for the introduction of various functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
Monoamine Transporter Inhibition
Monoamine transporters, including the norepinephrine transporter (NET) and the dopamine transporter (DAT), are critical regulators of neurotransmission. Inhibitors of these transporters are used to treat a variety of CNS conditions, such as depression and attention-deficit/hyperactivity disorder (ADHD).[7] A recent study on a structurally related N-benzylated bicyclic azepane demonstrated potent inhibition of both NET and DAT with IC₅₀ values in the nanomolar range.[2] This finding strongly suggests that derivatives of 1-Benzylazepan-4-amine could be developed as novel monoamine reuptake inhibitors. The 4-amino group provides a convenient point for modification to fine-tune the potency and selectivity for different transporters.
Sigma-1 (σ1) Receptor Modulation
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein involved in a wide range of cellular functions, including the modulation of ion channels and intracellular calcium signaling.[8] It is considered a pluripotent drug target for various CNS pathologies, including neurodegenerative diseases and neuropathic pain.[1][8] The same N-benzylated bicyclic azepane that inhibited monoamine transporters also showed significant affinity for the σ1 receptor.[2] This polypharmacology presents an exciting opportunity for developing single-molecule therapeutics that can address multiple aspects of complex neurological disorders. The 1-Benzylazepan-4-amine scaffold can be used to generate libraries of compounds for screening against the σ1 receptor to identify potent and selective modulators.
Safety, Handling, and Storage
As a dihydrochloride salt of a primary amine, 1-Benzylazepan-4-amine dihydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic and should be protected from moisture.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases. Reaction with strong bases will liberate the free amine.
Conclusion
1-Benzylazepan-4-amine dihydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its azepane core offers unique structural and conformational properties, while the benzyl and amino functionalities provide clear handles for synthetic elaboration. Based on the pharmacology of structurally related compounds, derivatives of 1-Benzylazepan-4-amine hold significant promise as modulators of CNS targets, particularly monoamine transporters and the sigma-1 receptor. This technical guide provides a foundational understanding of this compound's properties and synthesis, aiming to facilitate its use in the development of the next generation of therapeutics for neurological and psychiatric disorders.
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